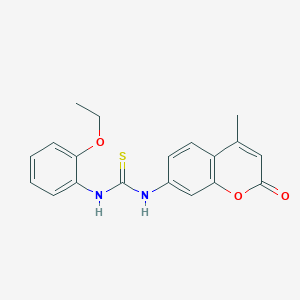![molecular formula C20H19N3O3S B4649794 2-methyl-3-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4649794.png)
2-methyl-3-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide
Descripción general
Descripción
2-methyl-3-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide, also known as PSB-0739, is a small molecule inhibitor that has shown potential for the treatment of various diseases. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
2-methyl-3-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide inhibits the activity of human neutrophil elastase, proteinase-3, and cathepsin G by binding to the active site of these enzymes. This binding prevents the enzymes from carrying out their normal functions, which leads to a decrease in inflammation and tissue damage.
Biochemical and Physiological Effects:
2-methyl-3-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide has been shown to have anti-inflammatory effects in various animal models. It has also been shown to reduce tissue damage in animal models of chronic obstructive pulmonary disease and cystic fibrosis. Additionally, 2-methyl-3-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide has been shown to have potential for the treatment of rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-methyl-3-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide is that it is a small molecule inhibitor, which makes it easier to study in vitro and in vivo. Additionally, 2-methyl-3-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide has been shown to be effective in various animal models, which suggests that it may have potential for the treatment of various diseases. However, one limitation of 2-methyl-3-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of 2-methyl-3-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide. One direction is to further investigate its potential for the treatment of various diseases, including chronic obstructive pulmonary disease, cystic fibrosis, and rheumatoid arthritis. Another direction is to study the safety and efficacy of 2-methyl-3-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide in humans, through clinical trials. Finally, future studies could investigate the potential of 2-methyl-3-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide as a lead compound for the development of new inhibitors with improved efficacy and safety profiles.
Aplicaciones Científicas De Investigación
2-methyl-3-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of various enzymes, including human neutrophil elastase, proteinase-3, and cathepsin G. These enzymes are involved in various diseases, including chronic obstructive pulmonary disease, cystic fibrosis, and rheumatoid arthritis.
Propiedades
IUPAC Name |
3-(benzenesulfonamido)-2-methyl-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-15-18(20(24)22-14-16-8-5-6-13-21-16)11-7-12-19(15)23-27(25,26)17-9-3-2-4-10-17/h2-13,23H,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCSXJGEFOSNBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-[(phenylsulfonyl)amino]-N-(pyridin-2-ylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4649711.png)

![5-(4-methylbenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4649726.png)
![N-[3-(2-ethoxyphenyl)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4649729.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-ethoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4649737.png)
![2-(2-chlorophenyl)-2-oxoethyl 2-[(4-nitrophenyl)thio]benzoate](/img/structure/B4649744.png)
![3-[(5-benzylidene-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B4649746.png)
![N-(2,5-dimethoxyphenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4649763.png)
![(3-methoxypropyl)[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4649771.png)



![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4649812.png)
![N,N-dimethyl-2-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4649817.png)